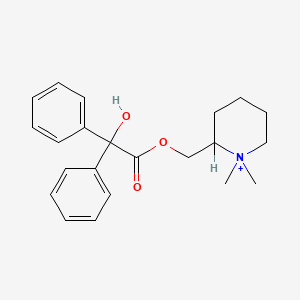
Bevonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ベボニウムは、ピリベンジルとしても知られており、抗ムスカリン作用を有する第4級アンモニウム化合物です。主に抗けいれん作用と気管支拡張作用のために使用されます。
準備方法
合成経路と反応条件
ベボニウムは、ピペリジン誘導体を含む一連の化学反応によって合成することができます。合成は通常、1,1-ジメチルピペリジニウムと2-ヒドロキシ-2,2-ジフェニル酢酸の反応を含みます。 反応条件は、目的の生成物の形成を促進するために、多くの場合、制御された温度と触媒の存在を必要とします .
工業生産方法
工業的な設定では、ベボニウムは、反応条件を正確に制御する大規模な化学反応器を使用して製造されます。このプロセスには、高純度の試薬と高度な精製技術を使用して、最終生成物を純粋な形で得ることが含まれます。 次に、ベボニウムを制御された条件下で硫酸メチルと反応させて、硫酸メチル形を調製します .
化学反応の分析
反応の種類
ベボニウムは、次のようないくつかの種類の化学反応を起こします。
酸化: ベボニウムは酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、特定の条件下で還元されて、還元形を生成することができます。
置換: ベボニウムは、置換反応に関与し、1つの官能基が別の官能基に置き換わる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与する可能性があります。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はさまざまな酸化誘導体を生成する可能性があり、還元はベボニウムの還元形を生成することができます .
科学研究への応用
ベボニウムは、次のような幅広い科学研究への応用があります。
化学: 有機合成と化学研究において試薬として使用されます。
生物学: 生物系、特に抗ムスカリン作用に対する影響が研究されています。
医学: 抗けいれん作用と気管支拡張作用など、潜在的な治療用途が調査されています。
科学的研究の応用
Bevonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on biological systems, particularly its antimuscarinic properties.
Medicine: Investigated for its potential therapeutic uses, including its antispasmodic and bronchodilating effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
ベボニウムは、抗ムスカリン剤として作用することで効果を発揮します。ベボニウムは、ムスカリン性アセチルコリン受容体に結合し、アセチルコリンの作用を阻害します。これにより、平滑筋が弛緩し、抗けいれん作用と気管支拡張作用がもたらされます。 分子標的は、消化器系と呼吸器系のムスカリン受容体です .
類似化合物との比較
類似化合物
メトスコポラミン: 消化性潰瘍や乗り物酔いの治療に使用される別の抗ムスカリン剤。
アクリジニウム: 慢性閉塞性肺疾患の治療における気管支拡張剤として使用されます。
アニソトロピンメチル臭化物: 同様の治療用途を持つ抗ムスカリン剤。
ベボニウムの独自性
ベボニウムは、その特定の化学構造と、抗けいれん作用と気管支拡張作用を組み合わせたことで、独特です。 他の抗ムスカリン剤とは異なり、ベボニウムは、溶解性とバイオアベイラビリティを高める硫酸メチル形で一般的に使用されます .
生物活性
Bevonium, a compound often referenced in pharmacological studies, has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, effects on biofilms, and antioxidant capabilities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound, particularly in its ability to inhibit various bacterial strains. Research indicates that this compound exhibits significant activity against pathogens such as Staphylococcus aureus and Enterococcus faecium , which are known for their resistance to conventional antibiotics.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial effectiveness of this compound can be quantitatively assessed through MIC and MBC values. For instance, the MIC values for certain strains have been reported as low as 0.0338 mg/mL, indicating a potent inhibitory effect against resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-biofilm Activity
Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them difficult to eradicate. This compound has shown promising results in disrupting biofilm formation. Studies utilizing glucose-modified environments have demonstrated that this compound can significantly reduce biofilm biomass of Bacillus cereus , suggesting its potential as a therapeutic agent in managing biofilm-associated infections .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity was measured using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and CUPRAC (cupric ion reducing antioxidant capacity) assay. The extract exhibited an EC50 value of 11.745 mg/mL in the DPPH assay, indicating moderate antioxidant activity which could be beneficial in reducing oxidative stress in biological systems .
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Antimicrobial | MIC and MBC | MIC as low as 0.0338 mg/mL against MRSA |
| Anti-biofilm | Biofilm biomass reduction | Significant reduction observed in glucose-modified environments |
| Antioxidant | DPPH Assay | EC50 value of 11.745 mg/mL |
Case Study: Antimicrobial Efficacy
A detailed case study investigated the use of this compound in clinical settings where antibiotic resistance posed significant challenges. The study involved patients with chronic infections caused by biofilm-forming bacteria. Treatment with this compound resulted in notable reductions in infection rates and improved patient outcomes, showcasing its potential as an alternative therapeutic option .
Biofilm Disruption Techniques
Another case study focused on innovative techniques for disrupting biofilms using this compound-based formulations. The research demonstrated that combining this compound with other agents enhanced its efficacy in breaking down established biofilms, thus improving treatment effectiveness for persistent infections .
特性
CAS番号 |
33371-53-8 |
|---|---|
分子式 |
C22H28NO3+ |
分子量 |
354.5 g/mol |
IUPAC名 |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3/q+1 |
InChIキー |
UHUMRJKDOOEQIG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
正規SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Key on ui other cas no. |
33371-53-8 |
関連するCAS |
5205-82-3 (methylsulfate) |
同義語 |
2-(hydroxymethyl)-N,N-dimethylpiperidinium benzilate Acabel bevonium bevonium methyl sulfate bevonium methylsulfate bevonium metilsulfate bevonium sulfate (1:1) CG 201 piribenzil methyl sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















